molecular formula C12H16ClN B8212914 N-(2-Chloro-5-methylbenzyl)cyclobutanamine

N-(2-Chloro-5-methylbenzyl)cyclobutanamine

Cat. No.: B8212914
M. Wt: 209.71 g/mol
InChI Key: OEOXOYXTEAXCMN-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylbenzyl)cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine group attached to a benzyl group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-methylbenzyl)cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylbenzyl chloride and cyclobutanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

    Procedure: The 2-chloro-5-methylbenzyl chloride is added to a solution of cyclobutanamine in the organic solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methylbenzyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(2-Chloro-5-methylbenzyl)cyclobutanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylbenzyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)cyclobutanamine
  • N-(2-Methylbenzyl)cyclobutanamine
  • N-(2-Chloro-5-methylphenyl)cyclobutanamine

Uniqueness

N-(2-Chloro-5-methylbenzyl)cyclobutanamine is unique due to the presence of both chlorine and methyl substituents on the benzyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[(2-chloro-5-methylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-9-5-6-12(13)10(7-9)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOXOYXTEAXCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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